tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a unique chemical with the IUPAC name tert-butyl (E)-4- (3-methoxy-3-oxoprop-1-en-1-yl)-3-methyl-1H-pyrazole-1-carboxylate . It has a molecular weight of 266.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-9-10 (6-7-11 (16)18-5)8-15 (14-9)12 (17)19-13 (2,3)4/h6-8H,1-5H3/b7-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Synthesis and Intermediary Role in Biologically Active Compounds
Research has highlighted the significance of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate and its derivatives in the synthesis of biologically active compounds. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, has been documented. This compound was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating its intermediary role in creating biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Hydrogen-Bonded Structures in Crystallography
The study of hydrogen-bonded structures in crystallography has been enriched by this chemical. For instance, the molecules of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into simple chains by a single C-H...N hydrogen bond, indicating the compound's role in forming specific molecular arrangements in crystal structures (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Role in the Synthesis of mTOR Targeted PROTAC Molecule
Another significant application is its role in the synthesis of mTOR targeted PROTAC molecules. Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate of the target mTOR targeted PROTAC molecule PRO1, is synthesized using palladium-catalyzed Suzuki reaction, showcasing the chemical's importance in advanced pharmaceutical manufacturing (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-methylpyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-10(6-7-11(16)18-5)8-15(14-9)12(17)19-13(2,3)4/h6-8H,1-5H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQHBGSVTSWVII-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)OC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.